molecular formula C40H53NO8 B12626609 [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate

Cat. No.: B12626609
M. Wt: 675.8 g/mol
InChI Key: YOWPTSSNYPDMHV-NSJZKQJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts acylation and subsequent cyclization steps.

    Introduction of hydroxyl and oxo groups: These functional groups can be introduced through selective oxidation reactions, using reagents such as chromium trioxide or potassium permanganate.

    Attachment of the oxoethyl and oxobutanoate groups: These groups can be introduced through esterification reactions, using appropriate carboxylic acids and alcohols under acidic or basic conditions.

    Formation of the phenyloxan ring: This step involves the cyclization of a suitable precursor, often through intramolecular nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction of the oxo groups can yield hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving hydroxyl and oxo groups.

    Medicine: As a potential therapeutic agent, due to its unique structure and reactivity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amino group can also interact with biological targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in this compound, including hydroxyl, oxo, and amino groups, distinguishes it from other similar compounds

Properties

Molecular Formula

C40H53NO8

Molecular Weight

675.8 g/mol

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate

InChI

InChI=1S/C40H53NO8/c1-36(2)25-39(19-21-49-36,26-8-6-5-7-9-26)18-20-41-33(45)12-13-34(46)48-24-32(44)40(47)17-15-30-29-11-10-27-22-28(42)14-16-37(27,3)35(29)31(43)23-38(30,40)4/h5-9,14,16,22,29-31,35,43,47H,10-13,15,17-21,23-25H2,1-4H3,(H,41,45)/t29-,30-,31-,35+,37-,38-,39?,40-/m0/s1

InChI Key

YOWPTSSNYPDMHV-NSJZKQJASA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)NCCC4(CCOC(C4)(C)C)C5=CC=CC=C5)O)CCC6=CC(=O)C=C[C@]36C)O

Canonical SMILES

CC1(CC(CCO1)(CCNC(=O)CCC(=O)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.